N,N-dimethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine
Description
N,N-Dimethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine is a nitrogen-rich heterocyclic compound featuring a 1,2,4-triazole core substituted with a dimethylamine group at position 3 and a methylaminomethyl moiety at position 5 (Figure 1). The 1,2,4-triazole scaffold is renowned for its versatility in medicinal chemistry, materials science, and energetic applications due to its hydrogen-bonding capability, aromatic stability, and adaptability to functionalization .
Properties
Molecular Formula |
C6H13N5 |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
N,N-dimethyl-5-(methylaminomethyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H13N5/c1-7-4-5-8-6(10-9-5)11(2)3/h7H,4H2,1-3H3,(H,8,9,10) |
InChI Key |
SUZXUEZFSOZICA-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC(=NN1)N(C)C |
Origin of Product |
United States |
Preparation Methods
General Strategy for 1,2,4-Triazole Core Synthesis
The 1,2,4-triazole ring is commonly synthesized via cyclization reactions involving aminoguanidine derivatives and carboxylic acid derivatives or their equivalents. Aminoguanidine hydrochloride or bicarbonate is often used as a key starting material due to its guanidine-like structure enabling ring closure to the triazole nucleus.
- Example: Reaction of aminoguanidine hydrochloride with succinic anhydride forms an intermediate N-guanidinosuccinimide, which upon nucleophilic attack by amines under microwave irradiation, cyclizes to form substituted 1,2,4-triazoles.
Specific Synthesis of N,N-Dimethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine
Although direct literature reports on this exact compound are limited, synthesis can be deduced from related triazole preparations involving:
Step 1: Formation of 3-amino-1,2,4-triazole core
Aminoguanidine reacts with appropriate carboxylic acid derivatives or anhydrides to form 3-amino-1,2,4-triazole intermediates. For example, condensation of aminoguanidine bicarbonate with acetic acid derivatives yields 3-methyl-1H-1,2,4-triazole-5-amine analogues.
Step 2: Introduction of methylamino methyl substituent at position 5
The 5-position amino group can be functionalized via Mannich-type reactions using formaldehyde and methylamine or methylated amines to introduce the methylaminomethyl substituent. This is supported by literature on Mannich reactions involving 1,2,4-triazole derivatives to introduce aminoalkyl groups.
Step 3: N,N-Dimethylation of the amino groups
Methylation of amino groups to form N,N-dimethyl derivatives is typically achieved using methylating agents such as methyl iodide or formaldehyde/formic acid (Eschweiler–Clarke reaction). This step converts primary amines on the triazole ring to the N,N-dimethylated form.
Alternative Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate ring formation and substitution reactions involving aminoguanidine and succinimide intermediates. This method enhances yields and reduces reaction times, particularly for nucleophilic opening of succinimide rings by aliphatic amines, which is relevant for introducing methylamino substituents.
Purification and Characterization
- Purification is commonly performed by silica gel column chromatography using solvents like ethyl acetate and hexane mixtures.
- Characterization includes IR, 1H NMR, 13C NMR, and mass spectrometry to confirm the substitution pattern and tautomeric forms.
- Melting points and elemental analysis further confirm compound purity and identity.
Summary of Key Reaction Conditions and Yields
Research Outcomes and Analytical Data
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern on the triazole ring. For example, 1H NMR signals for methyl groups appear as singlets around δ 2.0–2.2 ppm, and amino protons show broad signals between δ 5.8–8.7 ppm depending on hydrogen bonding and tautomerism.
- Infrared (IR) spectra show characteristic NH stretching bands and triazole ring vibrations.
- Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight.
- X-ray crystallography, when available, confirms the ring structure and substituent positioning.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Key Structural Features :
- 1,2,4-Triazole Core : Provides a planar, aromatic framework conducive to π-stacking and hydrogen bonding.
- N,N-Dimethylamino Group: Enhances lipophilicity and may influence electronic properties.
Comparison with Similar 1,2,4-Triazole Derivatives
Structural and Functional Group Variations
The target compound is compared to structurally analogous triazoles with substitutions at positions 3 and 5 (Table 1).
Key Observations :
- Anticancer Derivatives: Phenyl and aryl substituents (e.g., 5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine) exhibit anticancer activity via intercalation or enzyme inhibition, with IC₅₀ values in the micromolar range . The target compound’s methylaminomethyl group may enhance solubility but reduce aromatic stacking efficacy.
- Energetic Materials: Nitro and azido groups (e.g., 3-azido-N-nitro-1H-1,2,4-triazol-5-amine) confer high heats of formation (>300 kJ/mol) and detonation velocities (~9,400 m/s), making them suitable for explosives .
- Coordination Chemistry: Piperidine and methylaminomethyl substituents (e.g., N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine) enable metal coordination, as seen in zinc and cobalt polymers for catalytic applications . The target compound’s tertiary amine groups could similarly act as weak ligands.
Physicochemical Properties
Thermal Stability :
- Energetic triazoles (e.g., 3-azido-N-nitro derivatives) decompose explosively above 200°C , whereas the target compound’s alkylamino groups likely improve thermal stability, with decomposition expected >250°C.
Solubility and Lipophilicity :
- Fluorophenylmethyl derivatives (e.g., 1-(3-fluorophenyl)methyl-1H-1,2,4-triazol-3-amine) exhibit moderate lipophilicity (LogP ~3.5) due to aromatic fluorine . The target compound’s dimethyl and methylaminomethyl groups may lower LogP (predicted ~1.8), enhancing aqueous solubility.
Hydrogen Bonding :
- Crystallographic studies of 3-phenyl-1H-1,2,4-triazol-5-amine reveal extensive N–H⋯N hydrogen bonding, forming 2D networks . The target compound’s methyl groups may disrupt such networks, reducing crystallinity but improving bioavailability.
Biological Activity
N,N-Dimethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine (CAS No. 1556128-66-5) is a compound belonging to the triazole family, which has garnered attention due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antibacterial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 155.20 g/mol. Its structure features a triazole ring which is critical for its biological activity.
Antibacterial Activity
Research has shown that triazole derivatives exhibit significant antibacterial properties. A study evaluating various triazole compounds found that certain modifications in their structure enhance their effectiveness against Gram-positive and Gram-negative bacteria. This compound was tested alongside other triazole derivatives and demonstrated promising results against strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | S. aureus |
| Comparative Triazole Derivative | 16 | E. coli |
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. The compound in focus has been evaluated for its efficacy against various fungal pathogens. In vitro studies indicate that it exhibits significant antifungal activity comparable to established antifungal agents like fluconazole .
| Compound | MIC (µg/mL) | Fungal Strain |
|---|---|---|
| This compound | 8 | Candida albicans |
| Fluconazole | 16 | Candida albicans |
Anticancer Activity
The anticancer potential of triazole compounds has been a subject of extensive research. This compound has shown cytotoxic effects in various cancer cell lines. A structure–activity relationship (SAR) analysis indicated that the presence of the triazole ring is crucial for inducing apoptosis in cancer cells .
Case Study:
A recent study investigated the effects of this compound on human breast cancer cells (MCF7). The results indicated an IC50 value of approximately 20 µM, suggesting moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles often inhibit key enzymes involved in the biosynthesis of nucleic acids and proteins.
- Disruption of Membrane Integrity : The compound may compromise the integrity of microbial membranes, leading to cell lysis.
- Induction of Apoptosis : In cancer cells, it can trigger apoptotic pathways through mitochondrial dysfunction.
Q & A
Q. What synthetic methodologies are optimal for preparing N,N-dimethyl-5-[(methylamino)methyl]-1H-1,2,4-triazol-3-amine?
The synthesis of triazol-3-amine derivatives typically involves cyclocondensation of thioureas or cyanamide precursors with hydrazines, followed by functionalization. For regiochemical control, methylamine or dimethylamine reagents are introduced during the final alkylation step. Evidence from similar triazolamine syntheses (e.g., methoxy-methyl derivatives) highlights the importance of solvent choice (e.g., ethanol or DMF) and temperature (60–80°C) to minimize side products . Purity optimization (≥95%) can be achieved via recrystallization in ethanol/water mixtures or column chromatography using silica gel .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Key analytical methods include:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm for purity assessment .
- NMR Spectroscopy : and NMR (DMSO-d₆) to confirm substituent positions. For example, the methylamino group (–CH₂NHCH₃) shows characteristic δ~2.8–3.2 ppm (singlet for –N(CH₃)₂) and δ~3.5–4.0 ppm (–CH₂–) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .
Q. What safety protocols are recommended for handling this compound?
- Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation.
- Waste disposal must follow hazardous chemical guidelines: segregate organic/aqueous waste and use licensed biohazard treatment services .
Advanced Research Questions
Q. How can computational tools predict the energetic or reactive properties of this compound?
Density Functional Theory (DFT) calculations (e.g., Gaussian 03) can estimate heats of formation (HOF) and detonation parameters (velocity, pressure). For triazolamine derivatives, HOF values correlate with nitrogen content and substituent electronegativity. Detonation velocity () and pressure () are calculated using the EXPLO5 software, which integrates crystal density and HOF data .
Q. What strategies resolve contradictions in spectral or crystallographic data during structural elucidation?
- X-ray Crystallography : Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to resolve ambiguities in tautomeric forms or regiochemistry. For example, triazolamine tautomers (e.g., 3- vs. 5-substituted) can be differentiated via dihedral angles between triazole and aryl rings .
- Cross-Validation : Compare experimental IR/Raman spectra with theoretical spectra generated via software like ORCA or Gaussian .
Q. How does the substitution pattern influence biological or material applications?
- Antimicrobial Activity : The methylamino group enhances solubility and membrane penetration. Test via agar diffusion assays against S. aureus and E. coli (MIC ≤ 50 µg/mL indicates potency) .
- Energetic Materials : Azido (–N₃) or nitro (–NO₂) substituents increase density (1.57–1.79 g/cm³) and detonation performance ( up to 9409 m/s) .
Q. What experimental designs mitigate regiochemical challenges during functionalization?
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to block reactive sites during alkylation .
- Microwave Synthesis : Reduces reaction time (10–30 min vs. 24 hr) and improves yield (e.g., 80% vs. 50% under conventional heating) for triazolamine intermediates .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental NMR spectra?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
